![molecular formula C9H12O3 B14157328 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol CAS No. 92474-81-2](/img/structure/B14157328.png)
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C9H12O3 It is a type of vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of α-hydroxy aromatic ketones. For example, the reduction of 1-hydroxy-2-pentanone catalyzed by Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis for cofactor regeneration . The reaction conditions, such as pH, cosolvent, the amount of biocatalyst, and the presence of a cofactor (e.g., NADP+), are optimized to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound often involve biocatalytic processes due to their efficiency and selectivity. The use of whole-cell biocatalysts, such as recombinant Escherichia coli expressing CMCR and GDH genes, allows for the production of optically pure compounds under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds or ethers.
Aplicaciones Científicas De Investigación
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and other biomolecules, affecting their activity and function. The compound’s structure allows it to participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol can be compared with other similar compounds, such as:
Styrene glycol:
Phenyl glycol: Another vicinal diol with a phenyl group, used in similar applications.
α,β-Dihydroxyethylbenzene: A compound with similar functional groups but different structural arrangements.
These compounds share similar chemical properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
92474-81-2 |
|---|---|
Fórmula molecular |
C9H12O3 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c10-5-7-3-1-2-4-8(7)9(12)6-11/h1-4,9-12H,5-6H2 |
Clave InChI |
VNUQSKBTRIFRSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


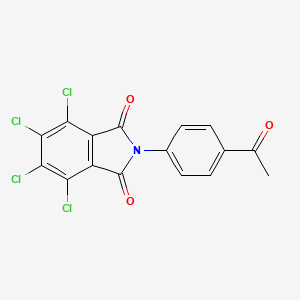
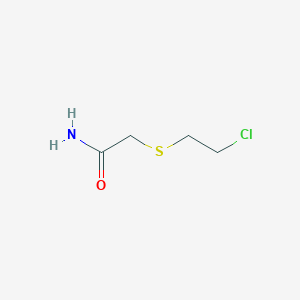
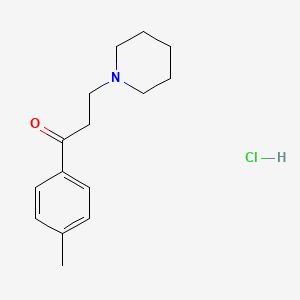
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
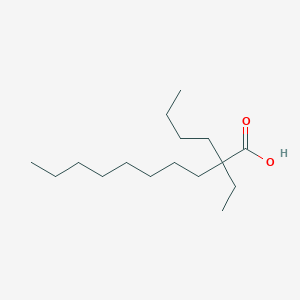
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
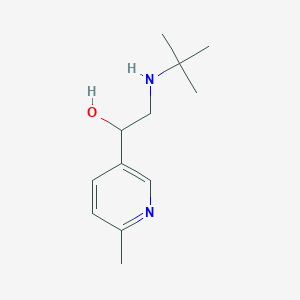
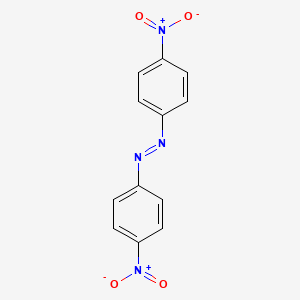
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
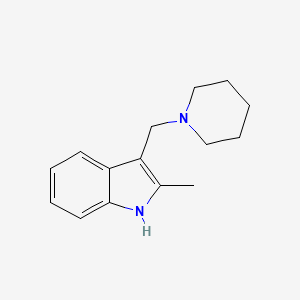

![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

